[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound with the molecular formula C₉H₉ClF₂N₂O₂ and a molecular weight of 250.63 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and difluoromethyl groups, as well as an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the chloro and difluoromethyl groups: This can be achieved through halogenation and difluoromethylation reactions, respectively.
Cyclopropyl group addition: This step often involves cyclopropanation reactions using diazo compounds.
Acetic acid moiety attachment: This final step typically involves esterification or amidation reactions followed by hydrolysis to yield the acetic acid derivative
Industrial Production Methods
large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent, is ongoing.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and difluoromethyl groups may enhance binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-chloro-5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
[4-chloro-5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a fluoromethyl group instead of a difluoromethyl group
Uniqueness
The presence of the difluoromethyl group in [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for research in drug development and other applications .
Properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJACOLAIQWXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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